molecular formula C16H12Cl3F3N2O3S B2448612 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide CAS No. 339018-84-7

2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2448612
CAS No.: 339018-84-7
M. Wt: 475.69
InChI Key: HETGOXAICJAGGT-UHFFFAOYSA-N
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Description

2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H12Cl3F3N2O3S and its molecular weight is 475.69. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3F3N2O3S/c1-28(26,27)24(14-6-9(16(20,21)22)2-4-11(14)18)8-15(25)23-13-5-3-10(17)7-12(13)19/h2-7H,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETGOXAICJAGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antitumor and antibacterial activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H13ClF3N2O3S
  • Molecular Weight : 532.70 g/mol
  • CAS Number : 506448-81-3

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-bearing compounds demonstrate potent antitumor activity, with IC50 values often less than that of standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups and specific substitutions on the phenyl rings can enhance the cytotoxicity of these compounds.

Table 1: Antitumor Activity Comparison

CompoundCell Line TestedIC50 (µg/mL)Reference
This compoundA-431< 1.61
DoxorubicinA-4311.98
Compound X (Thiazole derivative)U251< 10

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the aromatic rings significantly influences the biological activity. For example, the incorporation of methyl or chloro groups at strategic positions on the phenyl ring can enhance binding affinity to target proteins involved in cancer progression.

Antibacterial Activity

In addition to antitumor properties, compounds similar to this compound have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often assessed using dilution methods to determine minimum inhibitory concentrations (MIC).

Table 2: Antibacterial Activity Assessment

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. coli50
Compound Y (related sulfonamide)S. aureus25

The SAR analysis indicates that modifications in the sulfonamide group can lead to enhanced antibacterial properties, potentially through improved membrane permeability or increased interaction with bacterial enzymes.

Case Studies

A notable case study examined the effects of a related compound on human glioblastoma cells. The study utilized MTT assays to evaluate cell viability and apoptosis rates, demonstrating that compounds with a similar structural framework could induce significant apoptosis in tumor cells while sparing normal cells .

Preparation Methods

Sulfonylation of 5-Trifluoromethyl-2-chloroaniline

The methylsulfonyl group is introduced via nucleophilic substitution. A representative procedure involves:

  • Reacting 5-trifluoromethyl-2-chloroaniline with methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C.
  • Using triethylamine (2.5 eq) as a base to scavenge HCl.
  • Isolation by aqueous workup (yield: 78–85%).

Key Data:

Parameter Value Source
Solvent DCM
Temperature 0°C → rt
Reaction Time 4–6 hours

Alternative Pathway: Oxidative Sulfonation

For substrates resistant to direct sulfonylation, oxidation of methylthio intermediates is employed:

  • Methylthio Introduction: Treat the aniline with dimethyl disulfide and iodine in acetic acid (yield: 65%).
  • Oxidation to Sulfonyl: Use m-chloroperbenzoic acid (mCPBA) in DCM at −10°C to oxidize −SMe to −SO₂Me.

Synthesis of Intermediate B: N-(2,4-Dichlorophenyl)acetamide

Acetylation of 2,4-Dichloroaniline

A Schotten-Baumann reaction is optimal for this step:

  • Dissolve 2,4-dichloroaniline (1.0 eq) in 10% NaOH.
  • Add acetyl chloride (1.1 eq) dropwise at 0°C, stir for 1 hour.
  • Precipitate the product via acidification (HCl), yielding 89–93% pure acetamide.

Reaction Optimization:

  • Excess base prevents diacetylation.
  • Low temperature minimizes hydrolysis.

Amide Bond Formation: Coupling Intermediates A and B

Carbodiimide-Mediated Coupling

A standard protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxysuccinimide (NHS) :

  • Activate Intermediate B (1.0 eq) with EDCl (1.2 eq) and NHS (1.5 eq) in DMF for 30 minutes.
  • Add Intermediate A (1.1 eq) and stir at room temperature for 12 hours.
  • Purify via reverse-phase chromatography (MeOH/H₂O gradient) to isolate the product (yield: 62–68%).

Critical Parameters:

Parameter Value Source
Activator EDCl/NHS
Solvent DMF
Purification Reverse-phase chromatography

Uranium/Guanidinium Coupling Reagents

For sterically hindered substrates, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) outperforms EDCl:

  • Combine Intermediates A (1.0 eq) and B (1.05 eq) with HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DMF.
  • Stir at 40°C for 6 hours, achieving 74–79% yield after silica gel chromatography.

Advantages:

  • Faster reaction times.
  • Higher yields for electron-deficient amines.

Alternate Routes and Scalability Considerations

One-Pot Sequential Synthesis

A patent-derived method (WO2014060502A1) avoids isolating intermediates:

  • Perform sulfonylation and acetylation in tandem using K₂CO₃ in acetonitrile.
  • Use microwave irradiation (100°C, 30 minutes) to accelerate the process (yield: 58%).

Green Chemistry Approaches

  • Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent.
  • Catalytic DMAP (4-dimethylaminopyridine) reduces reagent stoichiometry (yield: 66%).

Analytical Validation and Quality Control

Purity Assessment

  • HPLC: >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).
  • ¹H NMR: Key signals include δ 11.13 ppm (amide NH) and δ 2.65 ppm (methylene adjacent to sulfonyl).

Impurity Profiling

Common byproducts:

  • Diacetylated derivative: Formed via over-acetylation (mitigated by stoichiometric control).
  • Hydrolyzed sulfonamide: Avoided by anhydrous conditions.

Industrial-Scale Production Challenges

  • Cost of Trifluoromethyl Reagents: Sourcing affordable CF₃ precursors remains a bottleneck.
  • Waste Management: Sulfonic acid byproducts require neutralization before disposal.

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Chloro-sulfonylation : Introducing the methylsulfonyl and chloro groups under controlled temperatures (e.g., 0–5°C) using dichloromethane as a solvent .
  • Amide bond formation : Coupling the intermediate with 2,4-dichloroaniline via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product with >95% purity .
    Optimization factors : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield. For example, excess triethylamine (1.5 eq) improves amidation efficiency .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is used:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., trifluoromethyl at C5, methylsulfonyl at C2) .
  • HPLC : Reversed-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 475.93) .
    Challenges : Overlapping signals in 1^1H NMR due to aromatic protons require 2D-COSY or HSQC for resolution .

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

Methodological Answer: Initial screening focuses on target-specific assays:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC50_{50} values .
    Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and binding affinity?

Methodological Answer:

  • Computational modeling : Density Functional Theory (DFT) calculates electron distribution, showing the electron-withdrawing trifluoromethyl group enhances electrophilic reactivity at the anilino moiety .
  • X-ray crystallography : Resolves steric clashes (e.g., between methylsulfonyl and dichlorophenyl groups) that may hinder target binding .
  • SAR studies : Modifying the methylsulfonyl group to ethylsulfonyl reduces activity by 40%, highlighting its role in hydrophobic interactions .

Q. What advanced techniques characterize the compound’s environmental stability and degradation pathways?

Methodological Answer:

  • Photodegradation studies : Use UV-Vis spectroscopy to monitor breakdown under simulated sunlight (e.g., λ = 254 nm) .
  • Hydrolysis kinetics : pH-dependent stability assessed via LC-MS (half-life ranges: 72 hours at pH 7 vs. 12 hours at pH 10) .
  • Metabolite identification : HRMS/MS detects chlorinated byproducts (e.g., 2,4-dichloroaniline) in soil microcosm studies .

Q. How can crystallographic data inform formulation strategies for enhanced bioavailability?

Methodological Answer:

  • Polymorph screening : Solvent evaporation (e.g., acetone vs. toluene) identifies stable crystalline forms with improved solubility .
  • Co-crystallization : Co-formers like succinic acid enhance dissolution rates by disrupting strong N–H···O hydrogen bonds in the parent crystal lattice .
  • Thermal analysis : DSC/TGA reveals melting points (~215°C) and degradation thresholds for storage optimization .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Dose-response normalization : Account for differences in cell membrane permeability (e.g., using PAMPA assays) between prokaryotic and eukaryotic systems .
  • Metabolic stability assays : Liver microsome studies (human vs. rodent) explain species-specific activity variations .
  • Proteomic profiling : SILAC-based quantification identifies off-target interactions in mammalian cells that may skew results .

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